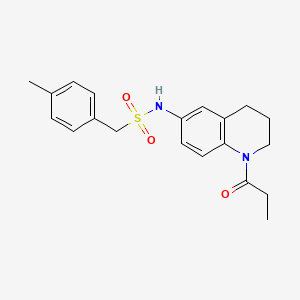

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

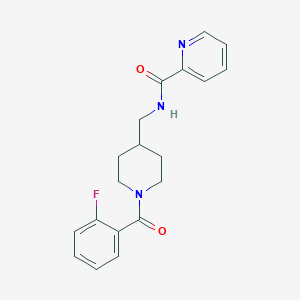

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide, also known as PTMQ, is a compound that has attracted significant attention in scientific research. It is a small molecule that has shown promising results in various biological assays, making it a potential drug candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Optically Active Tetrahydroquinoline Synthesis

The synthesis of optically active tetrahydroquinolines has been explored, demonstrating the compound's potential in creating chiral molecules. This research highlights the catalytic enantioselective reactions that produce atropisomeric N-(2,5-di-tert-butylphenyl)-1,2,3,4-tetrahydroquinoline with an N-C chiral axis. Such molecules have significant implications in medicinal chemistry and asymmetric synthesis, where the control of molecular chirality is crucial for the desired biological activity. The study by Suzuki et al. (2015) showcases how the addition of methane sulfonic acid to axially chiral quinoline dramatically lowers the barrier to rotation around the chiral axis, a property that can be exploited in the development of dynamic chiral systems and materials (Suzuki et al., 2015).

Methionine Aminopeptidase Inhibition

Research on quinolinyl sulfonamides, including compounds similar to N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide, has identified them as potent inhibitors of the enzyme methionine aminopeptidase (MetAP). This enzyme is crucial in protein synthesis and is a target for antibiotic and anticancer drug development. Huang et al. (2006) discovered that these inhibitors exhibit varying inhibitory potencies depending on the metal form of Escherichia coli MetAP, highlighting the compound's potential in developing new therapeutic agents (Huang et al., 2006).

Antimicrobial Applications

A study on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives provides insight into the antimicrobial potential of similar compounds. Fadda et al. (2016) synthesized novel functionalized N-sulfonates with potential biological activity, including quaternary ammonium salts, which showed high activity against Gram-positive and Gram-negative bacteria, as well as fungi. This research suggests that compounds like this compound could be explored for their antimicrobial properties, potentially leading to new antibacterial and antifungal agents (Fadda et al., 2016).

Hydroxylation Catalysis

Compounds with a tetrahydroquinoline structure are also being explored in the context of biomimetic catalysis. Wilfer et al. (2015) studied the use of bis(pyrazolyl)methane ligands, similar in structure to the target compound, in catalyzing the hydroxylation of phenols using oxygen. This process mimics the enzyme tyrosinase's activity, which is essential in the biosynthesis of melanin and other polyphenols. The research demonstrates the compound's potential in synthetic chemistry for the selective oxidation of organic substrates, offering a greener alternative to traditional methods (Wilfer et al., 2015).

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-20(23)22-12-4-5-17-13-18(10-11-19(17)22)21-26(24,25)14-16-8-6-15(2)7-9-16/h6-11,13,21H,3-5,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYDNCFJCKFEKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2756704.png)

![1-(([2,2'-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2756711.png)

![N-[2-[[1-(3-Chloro-4-fluorophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2756715.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,3-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B2756716.png)

![(5Z)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2756719.png)